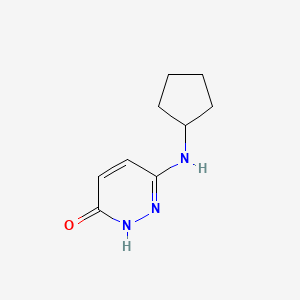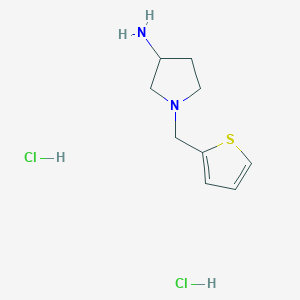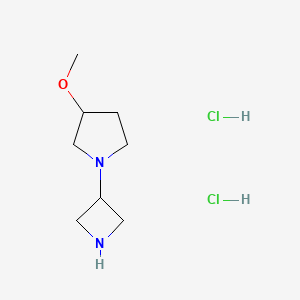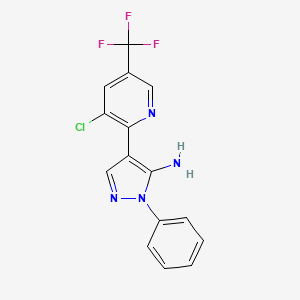
4-(3-chloro-5-(trifluorométhyl)pyridin-2-yl)-1-phényl-1H-pyrazol-5-amine
Vue d'ensemble
Description
This compound is a member of pyridines, an aromatic ether, a monocarboxylic acid, an organofluorine compound, and an organochlorine compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) derivatives, which this compound is a part of, is generally achieved via two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
A number of cyclocondensation reactions for the synthesis of TFMP derivatives have been reported. The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Industrie pharmaceutique
Ce composé a été utilisé dans la synthèse de nouvelles molécules hybrides imidazo[1,2-a]pyridine-coumarine en tant qu'inhibiteurs de la NS5B, qui pourraient potentiellement être utilisés dans le traitement de l'hépatite C . De plus, il a été mentionné dans le contexte des médicaments approuvés par la FDA contenant des groupes trifluorométhyles, ce qui suggère sa pertinence en chimie médicinale .
Industrie agrochimique
Le composé a été identifié comme un inhibiteur puissant de la phosphopantéthéinyl transférase bactérienne (PPTase), qui joue un rôle dans l'atténuation du métabolisme secondaire et la suppression de la croissance bactérienne . Cela indique son application potentielle en tant qu'agent antibactérien en agriculture.
Activité antimicrobienne
Il a été émis l'hypothèse que pour qu'un composé soit un agent antibactérien efficace, il doit cibler les deux enzymes AcpS-PPTase et Sfp-PPTase afin d'arrêter efficacement la prolifération bactérienne . L'optimisation de ce composé pour la puissance envers AcpS-PPTase suggère son utilisation potentielle dans le développement de nouveaux agents antimicrobiens.
Mécanisme D'action
Target of Action
The primary target of the compound 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reaction and thus inhibiting its function . This interaction results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The inhibition of PPTases affects the secondary metabolism of bacteria By inhibiting PPTases, the compound disrupts these pathways, leading to a decrease in the production of certain metabolites .
Pharmacokinetics
It is noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting a favorable bioavailability and selective toxicity profile.
Result of Action
The molecular and cellular effects of the compound’s action include the attenuation of secondary metabolism and the thwarting of bacterial growth . This is achieved through the inhibition of PPTases, which are essential for bacterial cell viability and virulence .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of bacterial phosphopantetheinyl transferase (PPTase). This enzyme is essential for bacterial cell viability and virulence. The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . It interacts with various biomolecules, including enzymes and proteins, to attenuate secondary metabolism and thwart bacterial growth .
Cellular Effects
The effects of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine on cellular processes are profound. It has been shown to possess antibacterial activity without causing rapid cytotoxic responses in human cells . The compound influences cell function by inhibiting the production of Sfp-PPTase-dependent metabolites, which are crucial for bacterial growth and survival . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced bacterial proliferation .
Molecular Mechanism
At the molecular level, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine exerts its effects through binding interactions with bacterial PPTase. This binding inhibits the enzyme’s activity, preventing the post-translational modification essential for bacterial cell viability . The compound’s structure allows it to fit into the enzyme’s active site, blocking its function and leading to the inhibition of bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine change over time. The compound has been shown to be stable under various conditions, with its inhibitory effects on bacterial growth persisting over extended periods . Long-term studies have demonstrated that the compound maintains its efficacy in inhibiting bacterial PPTase, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine is involved in metabolic pathways related to bacterial secondary metabolism. It interacts with enzymes such as PPTase, affecting the production of metabolites essential for bacterial growth . The compound’s inhibition of PPTase disrupts these metabolic pathways, leading to reduced bacterial proliferation .
Transport and Distribution
Within cells and tissues, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its inhibitory effects on bacterial PPTase . The compound’s distribution is crucial for its efficacy in inhibiting bacterial growth.
Subcellular Localization
The subcellular localization of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine is primarily within bacterial cells, where it targets PPTase . The compound’s structure allows it to be directed to specific compartments within the bacterial cell, ensuring its effective inhibition of the enzyme . This targeted localization is essential for its role in disrupting bacterial metabolic pathways and inhibiting growth.
Propriétés
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4/c16-12-6-9(15(17,18)19)7-21-13(12)11-8-22-23(14(11)20)10-4-2-1-3-5-10/h1-8H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHLGZRJRGMGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


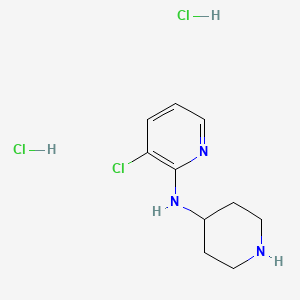
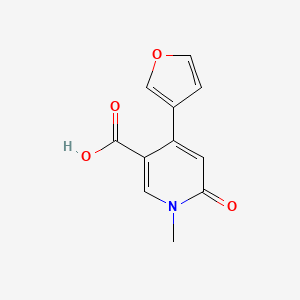

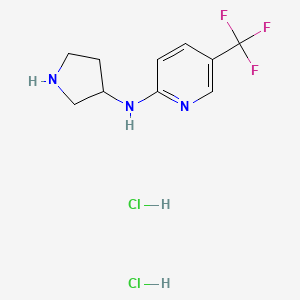
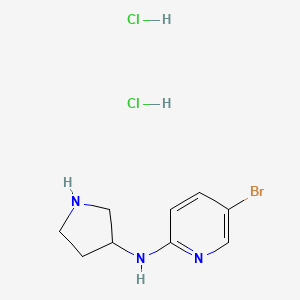
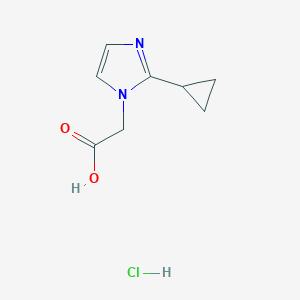
![1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride](/img/structure/B1474160.png)
![Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1474164.png)

![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
![(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B1474169.png)
